

Spectroscopic Characterization of Pigment Red 4: A Technical Guide

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Compound of Interest

Compound Name: *Pigment red 4*

Cat. No.: *B1669069*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the organic pigment, C.I. **Pigment Red 4** (PR4). While specific quantitative spectral data for PR4 is not readily available in public literature, this document outlines the standardized experimental protocols for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Raman spectroscopy applicable to the analysis of this and other similar organic pigments. The guide presents structured tables for data logging and visualization tools to aid in the experimental workflow, ensuring a foundational understanding for researchers and professionals in the field.

Introduction to Pigment Red 4

Pigment Red 4, also known as D&C Red No. 36, is a monoazo pigment that is used in a variety of applications, including cosmetics, inks, and plastics. Its chemical structure, 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, gives it its characteristic red color. The chromophoric azo group (-N=N-) and various auxochromes contribute to its absorption of light in the visible region. Spectroscopic analysis is crucial for its identification, quality control, and for understanding its interactions with other substances.

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the characterization of pigments. They provide a molecular fingerprint, allowing for identification and the elucidation of chemical structures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. For pigments, this technique is used to determine the wavelengths of maximum absorbance (λ_{max}), which are directly related to the electronic transitions within the molecule and, consequently, its color.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FTIR and is particularly useful for identifying both organic and inorganic components in a sample.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic pigments like **Pigment Red 4**.

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** A dilute solution of the pigment is prepared in a suitable transparent solvent (e.g., ethanol, N,N-dimethylformamide). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Blank Measurement:** The absorbance of the pure solvent is measured in a quartz cuvette to establish a baseline.

- Sample Measurement: The absorbance of the pigment solution is measured across the UV-Vis range (typically 200-800 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

FTIR Spectroscopy Protocol

- Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the pigment powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Background Measurement: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- Sample Measurement: The infrared spectrum of the sample is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: The characteristic absorption bands (in cm^{-1}) are identified and assigned to specific functional groups.

Raman Spectroscopy Protocol

- Sample Preparation: The pigment powder can be analyzed directly or mounted on a microscope slide.
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength is critical to avoid fluorescence from the sample.
- Calibration: The instrument is calibrated using a standard material with known Raman peaks (e.g., silicon).
- Sample Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed.

- Data Analysis: The Raman shifts (in cm^{-1}) and their relative intensities are recorded and assigned to specific molecular vibrations.

Data Presentation

Disclaimer: The following tables are provided as templates for recording experimental data. Specific quantitative data for **Pigment Red 4** was not found in the conducted search.

Table 1: UV-Vis Spectroscopic Data for Pigment Red 4

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol $^{-1}$ cm $^{-1}$)
[Insert Solvent]	[Insert Value]	[Insert Value]
[Insert Solvent]	[Insert Value]	[Insert Value]

Table 2: FTIR Spectroscopic Data for Pigment Red 4

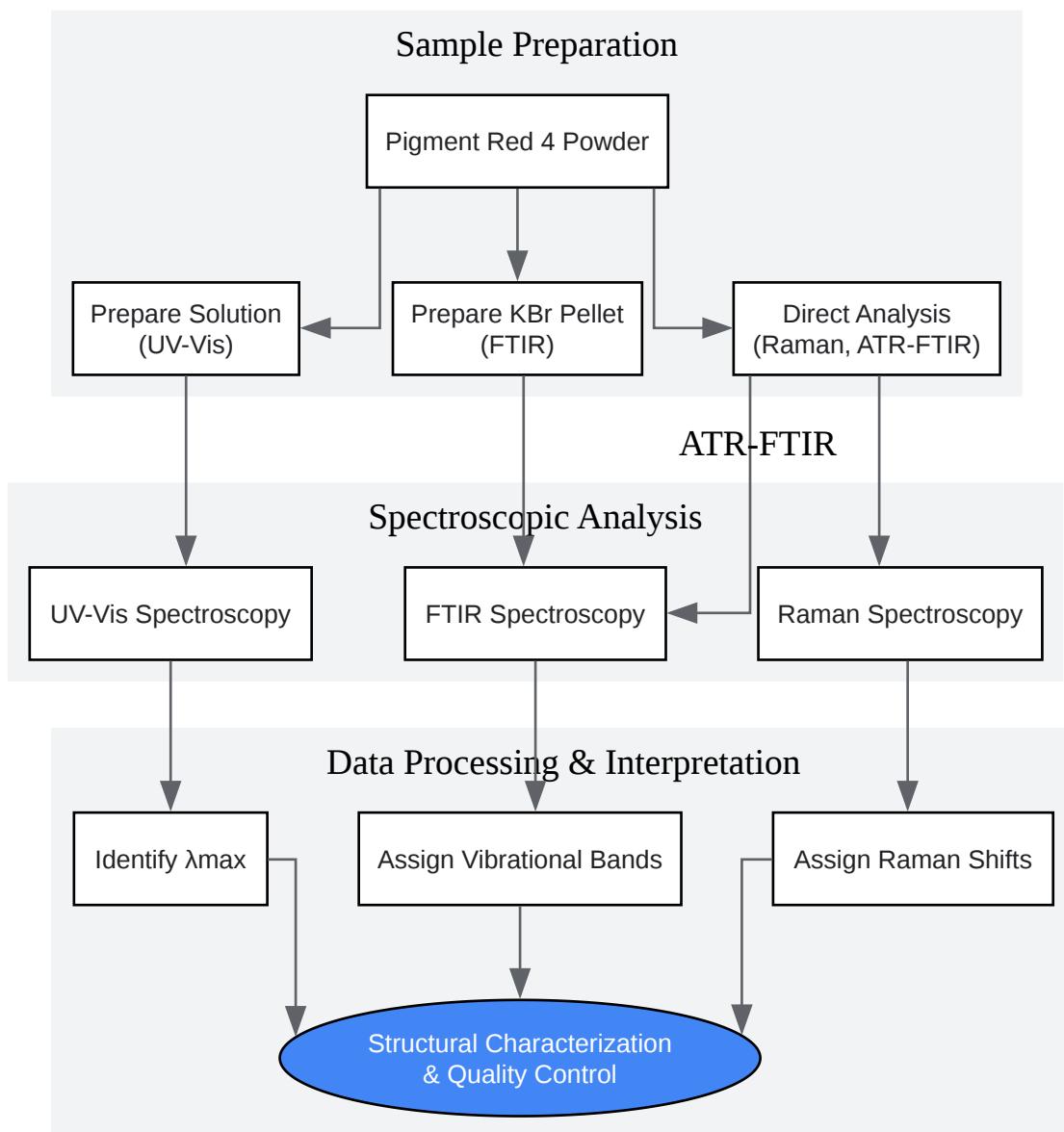
Wavenumber (cm $^{-1}$)	Intensity (a.u.)	Vibrational Assignment
[Insert Value]	[Insert Value]	[Insert Assignment]
[Insert Value]	[Insert Value]	[Insert Assignment]
[Insert Value]	[Insert Value]	[Insert Assignment]

Table 3: Raman Spectroscopic Data for Pigment Red 4

Raman Shift (cm $^{-1}$)	Intensity (a.u.)	Vibrational Assignment
[Insert Value]	[Insert Value]	[Insert Assignment]
[Insert Value]	[Insert Value]	[Insert Assignment]
[Insert Value]	[Insert Value]	[Insert Assignment]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic pigment.



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Fig. 1: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of **Pigment Red 4**. While specific spectral data for this pigment remains to be widely published, the outlined methodologies for UV-Vis, FTIR, and Raman spectroscopy offer a robust approach for its analysis. The provided templates for data organization and the experimental workflow diagram are intended to support researchers in their systematic study of this and other organic

pigments. Accurate and consistent application of these techniques is fundamental for ensuring the quality, safety, and efficacy of products containing such colorants.

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